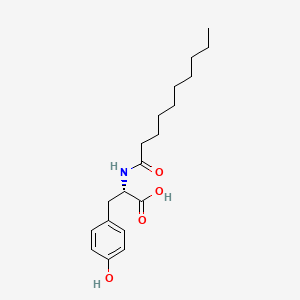
Caproyl tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caproyl tyrosine is a compound that combines the amino acid tyrosine with a caproyl group, which is derived from capric acid (decanoic acid). This compound is primarily known for its applications in the cosmetic and pharmaceutical industries, where it is used for its skin-conditioning properties and its ability to enhance the absorption of other compounds.
准备方法
Synthetic Routes and Reaction Conditions
Caproyl tyrosine is typically synthesized through an acylation reaction, where the hydroxyl group of tyrosine is acylated with caproyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves similar acylation reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
化学反应分析
Types of Reactions
Caproyl tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The carbonyl group in the caproyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group of tyrosine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted tyrosine derivatives.
科学研究应用
Caproyl tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enhancing the absorption of peptides and proteins.
Medicine: Investigated for its potential in drug delivery systems, particularly for poorly absorbed drugs.
Industry: Used in cosmetics for its skin-conditioning properties and in pharmaceuticals for its absorption-enhancing effects.
作用机制
Caproyl tyrosine enhances the absorption of other compounds by increasing the fluidity of cell membranes and decreasing the expression of tight junction proteins such as claudin-4, occludin, and ZO-1. This allows for greater paracellular and transcellular transport of drugs and other molecules.
相似化合物的比较
Similar Compounds
L-Tyrosine: A non-essential amino acid used in protein synthesis.
N-Acetyl L-Tyrosine: A derivative of tyrosine with better solubility and absorption.
DL-Phenylalanine: A combination of phenylalanine and tyrosine used in supplements.
Uniqueness
Caproyl tyrosine is unique due to its ability to enhance the absorption of other compounds, making it valuable in drug delivery and cosmetic formulations. Its combination of a fatty acid moiety with an amino acid allows it to interact with both hydrophilic and hydrophobic environments, enhancing its versatility.
属性
CAS 编号 |
30664-77-8 |
|---|---|
分子式 |
C19H29NO4 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
(2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H29NO4/c1-2-3-4-5-6-7-8-9-18(22)20-17(19(23)24)14-15-10-12-16(21)13-11-15/h10-13,17,21H,2-9,14H2,1H3,(H,20,22)(H,23,24)/t17-/m0/s1 |
InChI 键 |
DJPVXOYGQKTRPA-KRWDZBQOSA-N |
手性 SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
规范 SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


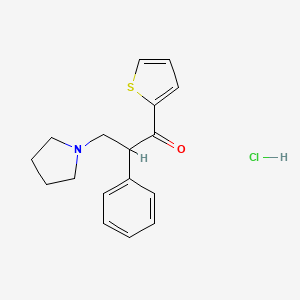
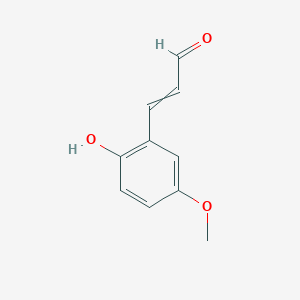
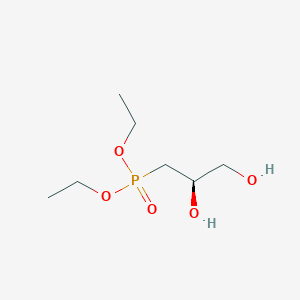
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
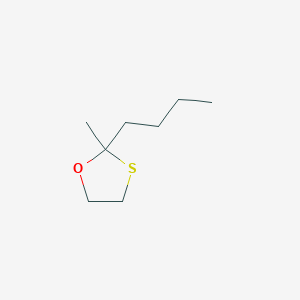
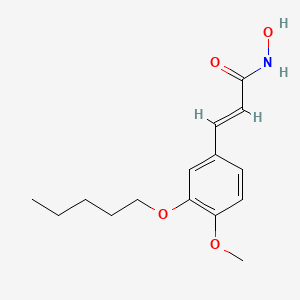
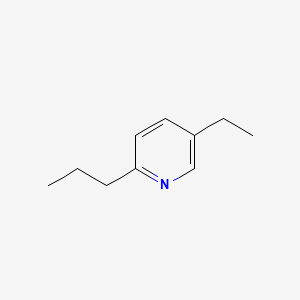
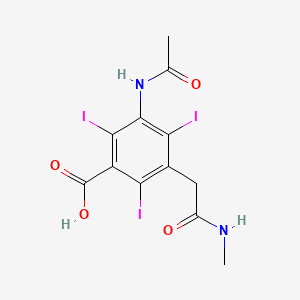

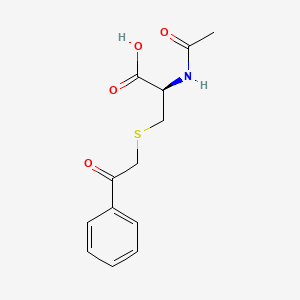
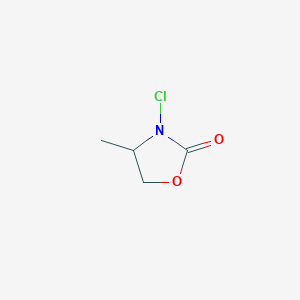
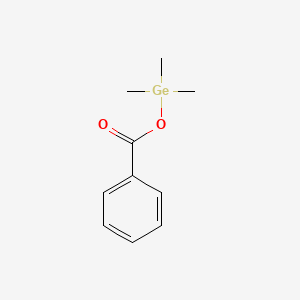
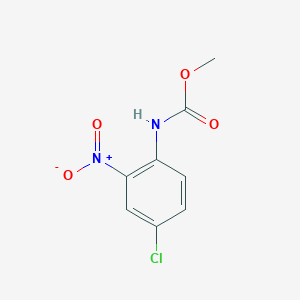
![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)
